Heliomethylamine hydrochloride Heliomethylamine hydrochloride MDMA is a psychoactive drug, also known as ecstasy, that is banned in most countries, including the United States. 3,4-MDMA methylene homolog (hydrochloride)​ is a potential designer drug created by inserting a methylene group in the methylamphetamine portion of MDMA. The biological and toxicological activities of this compound have not been evaluated. This product is to be used in the forensic analysis of samples that may contain this compound.
Brand Name: Vulcanchem
CAS No.: 1797883-86-3
VCID: VC0122360
InChI: InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H
SMILES: CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

Heliomethylamine hydrochloride

CAS No.: 1797883-86-3

Cat. No.: VC0122360

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Heliomethylamine hydrochloride - 1797883-86-3

Specification

CAS No. 1797883-86-3
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H
Standard InChI Key GKPHYLXZJOXRSL-UHFFFAOYSA-N
SMILES CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Nomenclature

Primary Identification

Chemical Structure and Properties

Molecular Structure

Heliomethylamine hydrochloride possesses a distinctive molecular structure that consists of a central carbon atom bonded to an amino group and a methyl group, with the addition of a chloride ion from the hydrochloric acid. The compound features a 1,3-benzodioxole moiety (commonly known as a methylenedioxy group) attached to a propyl chain. This propyl chain connects to a nitrogen atom bearing a methyl substituent . The three-dimensional arrangement of these atoms contributes significantly to the compound's biological activity and chemical reactivity properties.

Physical Properties

The physical properties of heliomethylamine hydrochloride provide critical information for its handling, formulation, and analytical characterization. The compound has a molecular weight of 243.73 g/mol and an exact mass of 243.1026065 Da as determined by high-resolution mass spectrometry . The table below summarizes the key physical properties of this compound:

PropertyValueMethod of Determination
Molecular Weight243.73 g/molComputed by PubChem 2.2
Exact Mass243.1026065 DaComputed by PubChem 2.2
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Topological Polar Surface Area30.5 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count16Computed by PubChem
Complexity198Computed by Cactvs 3.4.8.18
Undefined Atom Stereocenter Count1Computed by PubChem

These physical properties indicate that heliomethylamine hydrochloride has moderate complexity, flexibility, and hydrogen bonding capacity, which may influence its interactions with biological systems .

Stereochemistry

Notably, heliomethylamine hydrochloride contains one undefined atom stereocenter . This stereochemical feature is significant because different stereoisomers of the same compound can exhibit profoundly different biological activities and pharmacological properties. The presence of this stereocenter suggests that the compound can exist as enantiomers, which may have distinct receptor binding affinities and therapeutic profiles. Further stereochemical characterization would be essential for complete understanding of the compound's biological behavior.

Synthesis and Chemical Reactivity

Synthetic Routes

Pharmacological Properties and Mechanism of Action

Receptor Interactions

The mechanism of action for heliomethylamine hydrochloride primarily involves its interaction with biological receptors or enzymes. As an amine-containing compound with structural similarities to known neuroactive substances, it may influence neurotransmitter systems or act as a substrate in metabolic pathways. Research indicates that compounds similar to heliomethylamine hydrochloride can modulate receptor activity by acting on sites involved in neurotransmission, potentially impacting mood regulation or cognitive functions.

Structure-Activity Relationships

The structural features of heliomethylamine hydrochloride, particularly the 1,3-benzodioxole moiety and the N-methylated amine, bear resemblance to compounds known to interact with monoamine neurotransmitter systems. This structural similarity suggests potential interactions with serotonin, dopamine, or norepinephrine pathways, which could explain its reported effects on mood regulation and cognitive function. Detailed structure-activity relationship studies would provide valuable insights into the specific pharmacophore elements responsible for the compound's biological activities.

Pharmacokinetic Considerations

While specific pharmacokinetic data for heliomethylamine hydrochloride is limited in the provided sources, general principles applicable to similar compounds suggest that its hydrochloride salt form would demonstrate improved bioavailability compared to the free base. The salt form typically enhances aqueous solubility, which can facilitate absorption following oral administration. The presence of the 1,3-benzodioxole group may influence the compound's metabolism, potentially involving cytochrome P450 enzymes similar to structurally related substances.

Research Applications

Pharmaceutical Development

Heliomethylamine hydrochloride has applications in pharmaceutical development, where it may serve as an intermediate in the synthesis of more complex bioactive molecules. Its structural features make it valuable for the development of compounds targeting specific neurological pathways. The well-defined chemical properties and reactivity profile allow researchers to utilize this compound as a building block in medicinal chemistry efforts aimed at discovering novel therapeutic agents.

Neuroscience Research

Given its structural relationship to compounds that affect neurotransmission, heliomethylamine hydrochloride represents a potentially valuable tool in neuroscience research. Compounds with similar structures have been used to probe the function of specific neurotransmitter systems and receptor subtypes. The compound may serve as a useful pharmacological probe for investigating the role of specific neural pathways in brain function and behavior, particularly those related to mood regulation and cognitive processing.

Analytical Standards

The well-characterized nature of heliomethylamine hydrochloride makes it suitable for use as an analytical standard in forensic and toxicological analysis. Spectroscopic data, including IR, FTIR, ATR-IR, and Raman spectra, are available for this compound , facilitating its identification and quantification in analytical applications. These spectra were obtained from samples provided by Lipomed AG and documented by Forensic Spectral Research, highlighting the compound's relevance in analytical chemistry and forensic science contexts.

Analytical Characterization

Spectroscopic Profiles

Heliomethylamine hydrochloride has been characterized using various spectroscopic techniques, including infrared (IR), Fourier-transform infrared (FTIR), attenuated total reflection infrared (ATR-IR), and Raman spectroscopy . These spectral data, collected using samples from Lipomed AG and analyzed by Forensic Spectral Research, provide valuable reference information for the identification and verification of the compound in analytical contexts.

Identification Parameters

The identification of heliomethylamine hydrochloride in analytical settings can be facilitated by its characteristic molecular weight (243.73 g/mol), exact mass (243.1026065 Da), and spectroscopic fingerprints . Additionally, the compound's structural features, particularly the 1,3-benzodioxole moiety, would produce distinctive fragmentation patterns in mass spectrometry, further aiding in its unambiguous identification in complex matrices.

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